tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride

Catalog No.
S13813055
CAS No.
M.F
C11H23ClN2O2
M. Wt
250.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hy...

Product Name

tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride

IUPAC Name

tert-butyl N-methyl-N-piperidin-3-ylcarbamate;hydrochloride

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H

InChI Key

CBRRGUNRAMGNLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl

Tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride is a synthetic compound classified as a carbamate. It features a tert-butyl group attached to a carbamate moiety, which is further substituted with a methyl group and a piperidine ring. This unique structure lends itself to various applications in organic synthesis and medicinal chemistry. The compound is often utilized as a building block in the synthesis of more complex organic molecules due to its reactivity and ability to form stable complexes with biological macromolecules .

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction can occur with agents such as lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.
  • Substitution: The compound undergoes nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups under appropriate conditions.

The biological activity of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride has been explored in various studies. It interacts with specific molecular targets, such as enzymes or receptors, through mechanisms involving hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of these targets, influencing pathways related to signal transduction and metabolic regulation. The compound has been investigated for its potential therapeutic properties, particularly in the context of enzyme mechanisms and protein-ligand interactions .

The synthesis of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride typically involves the following steps:

  • Starting Materials: The reaction begins with tert-butyl carbamate and a suitable piperidine derivative.
  • Reaction Conditions: The synthesis is conducted in the presence of a base such as sodium hydride or potassium carbonate, facilitating the formation of the desired product.
  • Purification: Post-reaction, purification methods like column chromatography or recrystallization are employed to isolate the pure compound .

In industrial settings, large-scale production may utilize automated reactors and continuous flow processes to enhance yield and purity while minimizing production time and costs.

Tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications and as a precursor in drug development.
  • Biological Research: It is used in studies involving enzyme mechanisms and protein interactions.
  • Industrial Use: Employed in producing specialty chemicals and intermediates for agrochemicals and polymers .

Studies on the interactions of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride with biological macromolecules have revealed its capacity to form stable complexes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's binding affinity with various enzymes and receptors is an area of ongoing research, aiming to elucidate its role in biological systems .

Tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Tert-butyl (6-methylpiperidin-3-yl)carbamate1150618-39-5Contains a methyl group on the sixth position of piperidine
Tert-butyl (2-methylpiperidin-3-yl)carbamate1150618-42-0Features a methyl substitution at the second position
(S)-Tert-butyl piperidin-3-ylcarbamate216854-23-8Stereoisomer with distinct chiral properties
(R)-Tert-butyl piperidin-3-ylcarbamate309956-78-3Another stereoisomer differing in configuration
Tert-butyl (piperidin-2-ylmethyl)carbamate141774-61-0Substituted at the second position of piperidine

The unique combination of functional groups and structural configuration in tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride differentiates it from these similar compounds, potentially influencing its reactivity and biological activity .

This comprehensive overview provides insights into the properties, synthesis, applications, and biological significance of tert-butyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride while situating it within the context of related chemical compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.1448057 g/mol

Monoisotopic Mass

250.1448057 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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